molecular formula C21H24N6O3S B11201158 N-ethyl-1-{7-oxo-6-[2-oxo-2-(phenylamino)ethyl]-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-3-carboxamide

N-ethyl-1-{7-oxo-6-[2-oxo-2-(phenylamino)ethyl]-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-3-carboxamide

Cat. No.: B11201158
M. Wt: 440.5 g/mol
InChI Key: QTWSZEKOQZYXAX-UHFFFAOYSA-N
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Description

N-ethyl-1-{7-oxo-6-[2-oxo-2-(phenylamino)ethyl]-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-3-carboxamide is a complex organic compound featuring a thiazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-{7-oxo-6-[2-oxo-2-(phenylamino)ethyl]-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the piperidine and carboxamide groups. Common reagents used in these reactions include various amines, carboxylic acids, and thionyl chloride. Reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-{7-oxo-6-[2-oxo-2-(phenylamino)ethyl]-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce ketone or amide groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

N-ethyl-1-{7-oxo-6-[2-oxo-2-(phenylamino)ethyl]-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-1-{7-oxo-6-[2-oxo-2-(phenylamino)ethyl]-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: Known for their broad range of biological activities.

    Quinolone derivatives: Noted for their pharmaceutical applications, particularly as antibiotics.

    Indole derivatives: Studied for their anti-inflammatory and analgesic properties.

Uniqueness

N-ethyl-1-{7-oxo-6-[2-oxo-2-(phenylamino)ethyl]-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-3-carboxamide is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and potential therapeutic development.

Properties

Molecular Formula

C21H24N6O3S

Molecular Weight

440.5 g/mol

IUPAC Name

1-[6-(2-anilino-2-oxoethyl)-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-ethylpiperidine-3-carboxamide

InChI

InChI=1S/C21H24N6O3S/c1-2-22-19(29)14-7-6-10-26(11-14)21-25-18-17(31-21)20(30)27(13-23-18)12-16(28)24-15-8-4-3-5-9-15/h3-5,8-9,13-14H,2,6-7,10-12H2,1H3,(H,22,29)(H,24,28)

InChI Key

QTWSZEKOQZYXAX-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1CCCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4

Origin of Product

United States

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